molecular formula C16H12O8 B1259850 4',5,6,7,8-Pentahydroxy-3-methoxyflavone

4',5,6,7,8-Pentahydroxy-3-methoxyflavone

Cat. No.: B1259850
M. Wt: 332.26 g/mol
InChI Key: JUGBAJMHADCTKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4',5,6,7,8-Pentahydroxy-3-methoxyflavone, also known as Annagenin, is a naturally occurring O-methylated flavonoid of significant interest in multiple research fields . With the molecular formula C16H12O8 and a molecular weight of 332.26 g/mol, this compound is characterized by its multiple hydroxy and methoxy substitutions on the flavone backbone, contributing to its diverse bioactivity . In materials science, this compound has been identified as a key constituent in plant extracts, such as those from Trifolium repens (White Clover), which demonstrate exceptional performance as green corrosion inhibitors. Research indicates these extracts can achieve up to 98% inhibition efficiency for carbon steel in aggressive saline environments (3.5% NaCl), functioning through adsorption onto the metal surface to form a protective film . In biological research, its structural features are associated with promising therapeutic potential. While direct studies on this specific compound are limited, its close structural analogs and classification as a flavonol suggest a strong potential for multifaceted bioactivity. Related methoxyflavones have demonstrated significant ability to inhibit the Breast Cancer Resistance Protein (BCRP/ABCG2), a key transporter implicated in multidrug resistance in cancer therapy . Other polymethoxyflavones have been shown to deplete intracellular reactive oxygen species (ROS) and partially inhibit P-glycoprotein-mediated drug efflux, which can reverse multidrug resistance in cancer cell lines . Furthermore, various flavone derivatives are known to trigger mitochondrial-associated apoptosis in cancer cells and exhibit high antiallergic activity by inhibiting IgE-mediated degranulation . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H12O8

Molecular Weight

332.26 g/mol

IUPAC Name

5,6,7,8-tetrahydroxy-2-(4-hydroxyphenyl)-3-methoxychromen-4-one

InChI

InChI=1S/C16H12O8/c1-23-16-10(19)8-9(18)11(20)12(21)13(22)15(8)24-14(16)6-2-4-7(17)5-3-6/h2-5,17-18,20-22H,1H3

InChI Key

JUGBAJMHADCTKI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(OC2=C(C(=C(C(=C2C1=O)O)O)O)O)C3=CC=C(C=C3)O

Synonyms

4',5,6,7,8-pentahydroxy-3-methoxyflavone
4',5,6,7,8-PHMF

Origin of Product

United States

Botanical Occurrence and Isolation Methodologies of 4 ,5,6,7,8 Pentahydroxy 3 Methoxyflavone

Identification and Distribution in Plant Genera and Species

This compound has been identified in select plant species, either in its free form (aglycone) or as part of a larger glycosidic molecule.

The compound 4',5,6,7,8-Pentahydroxy-3-methoxyflavone serves as the aglycone (the non-sugar component) of the flavonoid glycoside known as estragonoside. This glycoside was isolated from the above-ground parts of tarragon (Artemisia dracunculus L.). Specifically, estragonoside is identified as this compound 8-O-β-L-rhamnopyranoside. In this structure, a rhamnose sugar molecule is attached at the C-8 hydroxyl group of the flavone (B191248) backbone. The isolation of estragonoside from this species confirms the natural occurrence of the this compound skeleton within the Artemisia genus.

The structural arrangement of hydroxyl and methoxy (B1213986) groups on the flavone core can vary, leading to numerous isomers. A comparative analysis highlights the specific distribution of these related compounds in different plant species.

One such isomer, 5,7,8,3′,4′-pentahydroxy-3-methoxyflavone , has been successfully isolated from the methanol extract of Euphorbia retusa. researchgate.netmdpi.com This compound shares the same molecular formula as this compound but differs in the placement of the hydroxyl and methoxy groups on the B-ring.

In contrast, extensive phytochemical studies on other genera such as Galinsoga, Nigella, and Caragana have not specifically reported the presence of this compound or its close isomers. These plants are known to produce other classes of flavonoids:

Galinsoga parviflora : Research on this species has led to the isolation of flavonoids such as patuletin, patulitrin, quercetagetrin, and kaempferol-3-glucoside.

Nigella sativa : The seeds of black cumin are rich in various bioactive compounds, but its flavonoid profile is primarily characterized by flavonols like quercetin and kaempferol, which are typically found as glycosides. nih.gov

Caragana intermedia : This leguminous shrub contains a variety of metabolites, including a significant accumulation of flavonoids, particularly in the pods. uni.lu However, the reported flavonoids are generally derivatives of more common flavonols and isoflavones rather than pentahydroxy-methoxyflavones. uni.lunih.gov

Table 1. Comparative Occurrence of Pentahydroxy-Methoxyflavone Isomers
CompoundPlant SourceReference
This compoundTrifolium repens, Artemisia dracunculus (as aglycone of Estragonoside) chemspider.com
5,7,8,3′,4′-Pentahydroxy-3-methoxyflavoneEuphorbia retusa researchgate.netmdpi.com
Other Flavonoids (No Pentahydroxy-Methoxyflavone Isomers Reported)Galinsoga parviflora, Nigella sativa, Caragana intermedia nih.govuni.lunih.gov

Extraction and Fractionation Techniques for Phytochemical Profiling

The initial step in isolating this compound involves extraction from dried and powdered plant material. The choice of solvent is critical and is based on the polarity of the target flavonoids.

Solvent Extraction: Due to the polar nature of polyhydroxylated flavonoids, polar solvents are typically employed.

Methanol and Ethanol: Aqueous solutions of methanol or ethanol (e.g., 70-80%) are highly effective for extracting flavonoids. These solvents can efficiently solubilize both the aglycones and their glycosidic forms.

Acetone: Acetone is another solvent known for its efficiency in extracting a broad range of phenolic compounds, including flavonoids.

Fractionation: Following the initial crude extraction, the extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. This process, known as fractionation, helps to simplify the mixture before chromatographic purification. A common scheme involves partitioning the aqueous crude extract successively with solvents of increasing polarity, such as:

Petroleum ether or hexane (to remove non-polar compounds like fats and waxes)

Chloroform or Dichloromethane

Ethyl acetate (often enriches the flavonoid fraction)

n-Butanol (to isolate more polar glycosides)

The flavonoid-rich fractions, typically the ethyl acetate and n-butanol fractions, are then concentrated and carried forward for further purification.

Advanced Chromatographic Purification Strategies

To isolate a pure compound from a complex fraction, advanced chromatographic techniques are essential. Column chromatography is the most fundamental and widely used method for the preparative separation of flavonoids.

Silica Gel Chromatography: Silica gel is a polar stationary phase used extensively for separating compounds based on polarity. The flavonoid-rich extract is loaded onto the top of a column packed with silica gel. A mobile phase, typically a mixture of non-polar and polar solvents (e.g., hexane-ethyl acetate or chloroform-methanol), is passed through the column. Compounds elute based on their affinity for the stationary phase; less polar compounds elute first, followed by more polar compounds as the polarity of the mobile phase is gradually increased (gradient elution).

Polyamide Chromatography: Polyamide is a particularly effective stationary phase for the separation of phenolic compounds, including flavonoids. The separation mechanism is based on the formation of hydrogen bonds between the phenolic hydroxyl groups of the flavonoids and the amide groups of the polyamide resin. The strength of this interaction depends on the number and position of the hydroxyl groups on the flavonoid structure. Elution is typically carried out with solvents like water, methanol, and their mixtures. A gradient starting with water and gradually increasing the proportion of methanol can effectively separate flavonoids with differing hydroxylation patterns.

High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the final purification and purity assessment of flavonoids. While specific HPLC protocols for this compound are not explicitly detailed in the available literature, methods for separating structurally similar polymethoxyflavones can provide a basis for a hypothetical approach.

A typical HPLC analysis for flavonoids involves a reversed-phase column, often a C18, and a mobile phase consisting of a gradient mixture of an aqueous solvent (often with a small amount of acid, like formic or acetic acid, to improve peak shape) and an organic solvent such as methanol or acetonitrile. Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, which allows for the identification of compounds based on their characteristic UV absorption spectra.

For the isolation of a specific flavonoid, a preparative or semi-preparative HPLC system would be employed. The conditions would be optimized to achieve the best possible separation of the target compound from other co-extracted substances. The purity of the isolated fraction would then be assessed using analytical HPLC, where a sharp, symmetrical peak at a specific retention time would indicate a high degree of purity. The identity of the compound would be further confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Hypothetical HPLC Parameters for the Analysis of this compound

ParameterCondition
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol
Gradient A time-programmed gradient from a higher concentration of A to a higher concentration of B
Flow Rate 1.0 mL/min
Detection Diode Array Detector (DAD) or UV-Vis Detector (e.g., at 254, 280, and 340 nm)
Injection Volume 10-20 µL
Column Temperature 25-30 °C

Spectroscopic Characterization and Structural Elucidation of 4 ,5,6,7,8 Pentahydroxy 3 Methoxyflavone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR, 2D-NMR)

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules. ¹H-NMR would provide information on the chemical environment and connectivity of hydrogen atoms, while ¹³C-NMR would reveal the carbon skeleton of the flavonoid. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC would be essential to unambiguously assign all proton and carbon signals and to establish the exact placement of the five hydroxyl groups and one methoxy (B1213986) group on the flavone (B191248) backbone. However, no experimental ¹H-NMR or ¹³C-NMR data for 4',5,6,7,8-Pentahydroxy-3-methoxyflavone has been reported in the searched scientific literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HR-ESI-MS, FAB-MS)

Mass spectrometry is critical for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) techniques like Electrospray Ionization (ESI) would provide the accurate mass of the molecular ion, confirming the molecular formula C₁₆H₁₂O₈. Fragmentation analysis would further support the proposed structure by showing characteristic losses of small molecules. While theoretical mass data can be calculated, no experimental mass spectrometry data from techniques such as HR-ESI-MS or Fast Atom Bombardment (FAB-MS) for this compound are available in the public domain.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Chromophore and Functional Group Analysis

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is characteristic of the flavonoid chromophore. The absorption maxima would be influenced by the substitution pattern of the hydroxyl and methoxy groups. IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and ether (C-O) functional groups, as well as aromatic C-H and C=C vibrations. Regrettably, no published experimental UV-Vis or IR spectra for this specific compound could be retrieved.

Application of Complementary Spectroscopic Techniques for Structural Confirmation

The definitive structural confirmation of this compound would necessitate the combined application of the aforementioned spectroscopic techniques. The absence of any one of these datasets in the scientific literature prevents a thorough and accurate description of its spectroscopic characterization.

Structure Activity Relationship Sar Elucidation for Biological Activities of 4 ,5,6,7,8 Pentahydroxy 3 Methoxyflavone and Analogs

Impact of Hydroxyl and Methoxy (B1213986) Group Positions and Numbers on Specific Bioactivities

The number and location of hydroxyl (-OH) and methoxy (-OCH3) groups on the flavonoid rings are critical for their biological actions, such as antioxidant and cytotoxic effects.

Antioxidant Activity:

The antioxidant capacity of flavonoids is substantially influenced by the number and arrangement of hydroxyl groups. nih.gov

A 3-OH group plays a positive role in the antioxidant activities of flavonoids. nih.govresearchgate.net For instance, the antioxidant activity of a flavonoid with 3,5,7,3',4'-OH substitutions is higher than that of a flavonoid with 5,7,3',4'-OH substitutions. nih.govresearchgate.net

A catechol structure (3',4'-dihydroxy) in the B ring enhances the inhibition of lipid peroxidation and makes flavonoids effective scavengers of various radicals. nih.gov

Conversely, the methylation of hydroxyl groups to form methoxy groups generally decreases the radical scavenging capacity of flavonoids. nih.govnih.gov

Cytotoxicity:

Flavonoids possessing 5-OH and/or 7-OH groups tend to exhibit higher cytotoxicity. nih.govresearchgate.net

The presence of a 6-OMe group has been suggested to play a negative role in P-glycoprotein (Pgp) inhibition, which is a mechanism of multidrug resistance in cancer cells. nih.gov In contrast, 3'-OMe and/or 5'-OMe groups appear to have a positive role in Pgp inhibition. nih.gov

Studies on 5,6,3',4'-tetrahydroxy-7-methoxyflavone have indicated that the 6-hydroxy and 7-methoxy positions may be important for targeting 26S proteasome activity, a key player in cellular protein degradation and a target for cancer therapy. nih.gov

Table 1: Influence of Hydroxyl and Methoxy Groups on Bioactivity

Structural Feature Impact on Antioxidant Activity Impact on Cytotoxicity Impact on P-glycoprotein Inhibition
3-OH Group Positive - -
5-OH and/or 7-OH Groups - Higher -
3',4'-Catechol Group Enhanced - -
Methoxy Groups Decreased Intermediate (5,7-OMe) Positive (3'-OMe, 5'-OMe), Negative (6-OMe)
6-OH and 7-OMe Groups - Important for proteasome inhibition -

Role of Intramolecular Hydrogen Bonding in Molecular Conformation and Biological Activity

Intramolecular hydrogen bonds (IHBs) play a crucial role in determining the three-dimensional shape and, consequently, the biological activity of flavonoids. nih.gov

IHBs can stabilize the molecular conformation, which can be essential for fitting into the active site of a biological target. nih.gov This stabilization can reduce the conformational entropy upon binding, leading to a stronger interaction. nih.gov

The presence of a hydroxyl group at the C5 position can form an IHB with the C4-carbonyl group, which can enhance the molecule's activity. For example, this interaction is thought to increase the susceptibility of the C5-hydroxyl group to acetylation. mdpi.com

The B ring's hydroxyl groups can form hydrogen bonds with the 3-OH group, which helps to align the B ring with the A and C rings, enhancing the antioxidant activity, particularly in flavonoids with a 3',4'-catechol structure. nih.gov

Theoretical studies have shown that disrupting these intramolecular hydrogen bonds can lead to decreased molecular stability. nih.gov

Influence of B-Ring Substitution Patterns on Specific Biological Effects (e.g., tyrosinase inhibition, cytotoxicity)

The substitution pattern on the B-ring of the flavonoid structure is a key determinant of specific biological activities, notably tyrosinase inhibition and cytotoxicity.

Tyrosinase Inhibition:

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for skin-whitening agents. researchgate.netnih.gov

The presence of hydroxyl groups at the C3' and C4' positions (a catechol group) in the B-ring is important for binding to the tyrosinase enzyme and is a significant factor for potent inhibitory activity. nih.gov

Studies have shown that compounds with a 4-substituted resorcinol skeleton in the B-ring exhibit potent tyrosinase inhibitory activity. elsevierpure.com

A comparative study of various flavonoids found that quercetin-3-O-β-galactopyranoside, which has a 3',4'-dihydroxy substitution on the B-ring, demonstrated the most potent tyrosinase inhibitory activity among the tested compounds. nih.gov

Cytotoxicity:

The substitution pattern on the B-ring also influences the cytotoxic effects of flavonoids.

For instance, the presence of dihydroxy groups in the B ring has been found to be essential for enhanced neuroprotective action in certain acylated flavonol glycosides. mdpi.com

Table 2: Effect of B-Ring Substitution on Tyrosinase Inhibition

B-Ring Substitution Pattern Effect on Tyrosinase Inhibition Example Compound
3',4'-Dihydroxy (Catechol) Potent Inhibition Quercetin-3-O-β-galactopyranoside
4-Substituted Resorcinol Potent Inhibition Not specified

Effects of Glycosylation and Other Structural Modifications on Pharmacological Profiles

Glycosylation, the attachment of sugar moieties, and other structural modifications can significantly alter the pharmacological profile of flavonoids by affecting their solubility, stability, and bioavailability. ijper.orgnih.govcas.czresearchgate.net

Solubility and Bioavailability: Glycosylation generally increases the water solubility and stability of flavonoids, which can lead to improved bioavailability. ijper.orgnih.govcas.czresearchgate.net

Antioxidant Activity: Aglycones (flavonoids without attached sugars) are typically more potent antioxidants than their corresponding glycosides. nih.gov The antioxidant activity often decreases as the number of sugar moieties increases. nih.gov

Specific Bioactivities: While glycosylation may reduce some activities, it can enhance others. For example, O-glycosylation has been found to enhance anti-HIV activity, tyrosinase inhibition, and anti-rotavirus activity. researchgate.net C-glycosides have shown enhanced antioxidant and anti-diabetic activity. researchgate.net

Other Modifications: Acylation, the addition of an acyl group, has been shown to be essential for enhanced neuroprotective action in some flavonol glycosides. mdpi.com

Table 3: Impact of Glycosylation on Flavonoid Properties

Property Effect of Glycosylation
Water Solubility Increased
Stability Increased
Bioavailability Generally Increased
Antioxidant Activity Generally Decreased
Tyrosinase Inhibition Enhanced (O-glycosylation)
Anti-HIV Activity Enhanced (O-glycosylation)
Anti-diabetic Activity Enhanced (C-glycosylation)

Computational Approaches to SAR: Molecular Docking and Dynamics Simulations

Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for understanding the structure-activity relationships of flavonoids at the molecular level. nih.govacs.org

Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., a flavonoid) when bound to a target protein, providing insights into the binding affinity and key interactions. mdpi.comacs.orgnih.gov Docking studies have been used to identify potential flavonoid inhibitors for various targets, including enzymes involved in cancer and viral infections. nih.govacs.orgnih.gov For example, docking studies have highlighted the importance of a hydroxyl group at the C7 position for the competitive inhibition of tyrosinase. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a flavonoid and its target protein over time, assessing the stability of the complex. nih.govnih.gov These simulations can reveal conformational changes in both the ligand and the protein upon binding and help to refine the understanding of the binding mode. nih.govnih.gov For instance, MD simulations have been used to evaluate the interaction profile of docked E protein-flavonoid complexes in the context of Dengue virus. nih.gov

These computational approaches are instrumental in rational drug design, helping to identify and optimize flavonoid structures with enhanced biological activity. tandfonline.com

Chemical Synthesis and Derivatization Strategies for 4 ,5,6,7,8 Pentahydroxy 3 Methoxyflavone

Total Synthesis Approaches for the Flavone (B191248) Scaffold

The total synthesis of polysubstituted flavones like 4',5,6,7,8-Pentahydroxy-3-methoxyflavone relies on well-established methods for constructing the core flavone scaffold, followed by the introduction or modification of functional groups. While a direct total synthesis of this specific pentahydroxy-methoxyflavone is not extensively documented, general strategies applicable to its synthesis involve the condensation of a substituted 2-hydroxyacetophenone with a substituted benzaldehyde, followed by cyclization.

One of the most common routes is the Baker-Venkataraman rearrangement . This method involves the acylation of a 2-hydroxyacetophenone with a benzoyl chloride to form an ester, which then undergoes an intramolecular Claisen condensation to yield a 1,3-diketone. Subsequent acid-catalyzed cyclodehydration affords the flavone. For the synthesis of the target compound, this would necessitate a highly substituted 2,3,4,5,6-pentahydroxyacetophenone precursor, which can be challenging to prepare and may require extensive use of protecting groups to ensure regioselectivity.

An alternative and widely used approach involves the Claisen-Schmidt condensation of a 2-hydroxyacetophenone with a benzaldehyde to form a chalcone (B49325) intermediate. The subsequent oxidative cyclization of the chalcone, often mediated by reagents like iodine in dimethyl sulfoxide (DMSO), leads to the formation of the flavone ring. mdpi.com This method offers flexibility in the choice of starting materials, allowing for the construction of various substitution patterns on both the A and B rings. For instance, the synthesis of pedalitin, a related flavone, was achieved by the aldol condensation of 6-hydroxy-2,3,4-trimethoxyacetophenone with vanillin to produce a 2'-hydroxychalcone, which was then subjected to oxidative cyclization. mdpi.com

A general synthetic scheme for a polymethoxyflavone, which could be adapted for the target molecule, is outlined below:

StepReactionReagents and ConditionsIntermediate/Product
1Friedel–Crafts acylationSubstituted phenol, Acetic acid, Boron trifluoride diethyl etherateSubstituted 2-hydroxyacetophenone
2Aldol condensationSubstituted 2-hydroxyacetophenone, Substituted benzaldehyde, Basic conditions (e.g., KOH)2'-Hydroxychalcone
3Oxidative cyclization2'-Hydroxychalcone, Iodine, DMSO, HeatFlavone
4DemethylationFlavone, Strong acid (e.g., HBr in Acetic Acid)Polyhydroxyflavone

This table presents a generalized pathway for flavone synthesis. The specific starting materials and conditions would need to be optimized for the synthesis of this compound.

The synthesis of highly hydroxylated flavonoids often requires a protection-deprotection strategy to manage the reactive hydroxyl groups. mdpi.com Protecting groups like methoxymethyl (MOM) are compatible with transformations such as the Baker-Venkataraman rearrangement. xiahepublishing.com The final step in the synthesis of a polyhydroxyflavone often involves the demethylation of a polymethoxy precursor. This can be a challenging step, as selective demethylation is often difficult to achieve. mdpi.com However, reagents like hydrogen bromide in acetic acid have been used for the serial demethylation of multiple methoxy (B1213986) groups. mdpi.com

Semisynthesis and Biotransformation Methods for Structural Modifications

Semisynthesis and biotransformation offer powerful tools for the structural modification of flavonoids, enabling the introduction of new functional groups and the generation of derivatives that may be difficult to access through total synthesis. These methods often utilize naturally occurring flavonoids as starting materials.

Semisynthesis involves the chemical modification of an isolated natural product. For example, polymethoxyflavones can be subjected to selective demethylation to yield polyhydroxyflavones. mdpi.com The choice of demethylating agent is crucial and depends on the position of the methoxy group on the flavone ring. mdpi.com

Biotransformation utilizes microorganisms or isolated enzymes to carry out specific chemical reactions on a substrate. This approach is particularly useful for reactions such as hydroxylation, demethylation, and glycosylation. Entomopathogenic filamentous fungi, such as species of Beauveria and Isaria, have been shown to be effective biocatalysts for the transformation of methoxyflavones. nih.govnih.gov

These microorganisms can perform cascading transformations, including demethylation and subsequent hydroxylation. nih.gov For instance, the biotransformation of 5,7-dimethoxyflavone derivatives using these fungi has led to the selective demethylation and hydroxylation at the C-3' and C-4' positions of the B-ring. nih.gov This demonstrates the potential for regioselective modifications that can be difficult to achieve with conventional chemical methods.

The following table summarizes some common biotransformation reactions observed with methoxyflavones:

Biotransformation ReactionMicroorganism/EnzymeSubstrate ExampleProduct Example
O-demethylationCunninghamella elegans5,4'-dihydroxy-7,3'-dimethoxyflavanoneHomoeriodictyol (5,7,4'-trihydroxy-3'-methoxyflavanone) mdpi.com
HydroxylationAspergillus ochraceus7-methoxyflavanone4'-hydroxy-7-methoxyflavone mdpi.com
4-O-methylglucosylationIsaria fumosoroseaMethoxyflavonesMethoxyflavone-4-O-methylglucosides nih.gov

This table provides examples of biotransformations on related flavonoid structures, illustrating the potential for modifying this compound or its precursors.

Chemoenzymatic Synthesis of Glycosylated and Methylated Derivatives

Chemoenzymatic synthesis combines the advantages of chemical synthesis and enzymatic catalysis to create complex molecules with high selectivity and efficiency. This approach is particularly valuable for the synthesis of glycosylated and methylated derivatives of flavonoids, which often exhibit improved bioavailability and biological activity.

Glycosylation can be achieved using glycosyltransferases, which are enzymes that catalyze the transfer of a sugar moiety from an activated donor to an acceptor molecule. The use of entomopathogenic fungi in biotransformation has revealed their ability to perform glycosylation, often in conjunction with other modifications like demethylation. nih.gov For example, in the biotransformation of 5,7,3',4',5'-pentamethoxyflavone, a sugar molecule was attached at the C-3' position following demethylation. nih.gov

Methylation of flavonoids can significantly impact their metabolic stability and intestinal absorption. xiahepublishing.com While chemical methylation can be performed, achieving regioselectivity on a polyhydroxylated scaffold can be challenging. Enzymatic methylation, using methyltransferases, offers a promising alternative for precise control over the methylation pattern.

Chemoenzymatic approaches can involve the chemical synthesis of a flavonoid aglycone, followed by enzymatic glycosylation. Alternatively, a naturally occurring glycoside can be enzymatically modified. The use of enzymes like alcalase has been demonstrated for the enantioselective synthesis of flavonoid precursors, highlighting the potential for stereocontrolled synthesis in chemoenzymatic routes. nih.gov

Design and Development of Novel Analogs for Targeted Bioactivity

The design and development of novel analogs of this compound are driven by the need to improve its physicochemical properties and enhance its therapeutic potential. Structure-activity relationship (SAR) studies of related flavonoids provide valuable insights for the rational design of new derivatives.

One strategy involves the modification of the substitution pattern on the flavone scaffold. For example, the number and position of methoxy groups can influence biological activity. mdpi.com The introduction of different functional groups can also lead to compounds with novel mechanisms of action. A study on 5,7,4'-trimethoxyflavone showed that the introduction of sulfonamide groups at the 3'- and 8-positions resulted in potent anticancer agents. nih.gov

Another approach focuses on creating prodrugs to improve the bioavailability of the parent compound. For instance, methylation of dietary flavones has been shown to enhance their hepatic metabolic stability and intestinal absorption. xiahepublishing.com

The development of novel analogs often involves a combination of computational modeling, chemical synthesis, and biological evaluation. By systematically modifying the structure of this compound and assessing the impact on its biological activity, researchers can identify key structural features responsible for its therapeutic effects and design more potent and selective analogs. For example, studies on other flavonoids have suggested that the presence of a 6-hydroxy and 7-methoxy group may be important for targeting 26S proteasome activity. nih.gov

Advanced Analytical Techniques for Quantification and Profiling in Complex Matrices

High-Performance Liquid Chromatography (HPLC) Coupled with Various Detectors (e.g., DAD, UV)

High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or UV-Vis detectors is a robust and widely used technique for the quantification of flavonoids. This method relies on the principle that flavonoids possess chromophores that absorb light in the UV-visible range, allowing for their detection and quantification. The selection of an appropriate stationary phase, typically a reversed-phase column like C18, and a carefully optimized mobile phase gradient are critical for achieving good separation of 4',5,6,7,8-Pentahydroxy-3-methoxyflavone from other co-eluting compounds.

The UV spectra of flavonoids are characteristic of their structural class. For instance, flavones and flavonols typically exhibit two major absorption bands: Band I (300–400 nm) representing the B-ring, and Band II (240–280 nm) for the A-ring. The specific λmax (wavelength of maximum absorbance) for this compound would be determined by its unique substitution pattern. In practice, multiple wavelengths may be monitored simultaneously to optimize the detection of different flavonoids within a single chromatographic run researchgate.netmdpi.commdpi.com. For example, a study on various citrus species used HPLC-DAD to quantify polymethoxylated flavonoids (PMFs), demonstrating the method's applicability for complex mixtures nih.gov.

The DAD provides spectral information for each peak, which aids in peak purity assessment and tentative identification by comparing the obtained UV spectrum with that of a reference standard or literature data chemisgroup.us. Quantitative analysis is typically performed by creating a calibration curve using an external standard of the purified compound.

Table 1: Example HPLC-DAD Chromatographic Conditions for Flavonoid Analysis

Parameter Condition
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) scielo.br
Mobile Phase Gradient of Acetonitrile and Water (often with acid modifier like formic or phosphoric acid) medigraphic.com
Flow Rate 0.8 - 1.0 mL/min scielo.br
Detection DAD at specific wavelengths (e.g., 280 nm, 330 nm, 370 nm) researchgate.netmdpi.commedigraphic.com

| Column Temperature | 25 - 30 °C pensoft.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Targeted and Untargeted Metabolomics

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry, making it an essential technique for flavonoid analysis, particularly within the field of metabolomics . LC-MS can be employed in two primary modes: targeted and untargeted analysis metabolon.com.

Targeted Metabolomics: This approach is hypothesis-driven and focuses on the precise quantification of a predefined list of compounds, such as this compound. It typically utilizes tandem mass spectrometry (MS/MS) instruments like triple quadrupole (QqQ) mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode princeton.edu. This technique offers exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for the target analyte. A targeted LC-MS/MS method was used to characterize the flavonoid compositions of methanolic plant extracts from Zanthoxylum zanthoxyloides, successfully quantifying nine different flavonoids researchgate.net.

Untargeted Metabolomics: This discovery-driven approach aims to comprehensively profile all detectable metabolites in a sample to identify differences between sample groups metabolon.com. High-resolution mass spectrometry (HRMS) instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, are preferred for untargeted studies due to their high mass accuracy and resolution, which facilitates the determination of elemental compositions for unknown compounds americanpharmaceuticalreview.com. Untargeted metabolomics has been successfully used to explore polyphenolic variations in different plant varieties and to identify a wide range of flavonoids nih.govnih.govmdpi.com. For example, a study on different Citrus species used UPLC-QTOF-MS/MS to profile the plants, detecting a total of 38 polymethoxylated flavonoids nih.gov. This approach would be invaluable for discovering novel hydroxylated and methoxylated flavones in complex plant extracts.

The combination of retention time, accurate mass, and MS/MS fragmentation patterns allows for a high degree of confidence in the identification of compounds like this compound, even in the absence of a pure standard.

Quantitative Method Validation for Botanical Extracts and Preclinical Biological Samples

To ensure the reliability and accuracy of quantitative data, any analytical method developed for the determination of this compound must be thoroughly validated. Validation is performed according to guidelines established by regulatory bodies such as the International Conference on Harmonisation (ICH) mdpi.comscielo.br. The key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components expected to be present, such as other flavonoids or matrix components scielo.br. This is often demonstrated by the resolution of the analyte peak from other peaks and through peak purity analysis using DAD scielo.br.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standard solutions over a defined range nih.govresearchgate.net.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte researchgate.net.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision) nih.gov.

Limit of Detection (LOD) & Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy pensoft.netscielo.br. These are typically calculated based on the standard deviation of the response and the slope of the calibration curve pensoft.net.

Table 2: Representative Validation Parameters for HPLC Quantification of Flavonoids

Parameter Typical Acceptance Criteria Example Value (from literature for various flavonoids) Source
Linearity (R²) > 0.99 ≥ 0.997 pensoft.net
Accuracy (Recovery %) 80 - 120% 90.08 - 95.18% pensoft.net
Precision (RSD %) < 2-3% (Repeatability), < 5-10% (Intermediate) < 2% researchgate.net
LOD (µg/mL) Signal-to-Noise Ratio of 3:1 0.21 - 1.71 pensoft.net

| LOQ (µg/mL) | Signal-to-Noise Ratio of 10:1 | 0.65 - 5.19 | pensoft.net |

A validated HPLC-DAD method for several flavonoids in Aster novi-belgii demonstrated good linearity (R² ≥ 0.997), recovery (90.08–95.18%), and sensitivity (LODs from 0.21–1.71 µg/mL) pensoft.net. Similarly, a method for quantifying flavonoids in broccoli was validated for selectivity, linearity, precision, accuracy, LOD, and LOQ researchgate.net. Such validation procedures are essential for applying the method to the quality control of botanical extracts or for use in preclinical studies.

Challenges and Future Directions in Analytical Characterization of Complex Flavonoid Mixtures

Despite the advancements in analytical techniques, the characterization of complex flavonoid mixtures remains challenging. Flavonoids represent a vast and structurally diverse class of plant secondary metabolites, which leads to several analytical hurdles nih.gov.

Current Challenges:

Structural Diversity: The sheer number of flavonoid structures, including numerous isomers (e.g., orientin/isoorientin), makes their complete separation and identification difficult mdpi.com. Co-elution is a common problem in chromatographic analyses.

Matrix Effects: In LC-MS, co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification americanpharmaceuticalreview.com.

Low Concentrations: Many bioactive flavonoids are present at very low concentrations in natural products, requiring highly sensitive detection methods sciencedaily.com.

Lack of Commercial Standards: Many flavonoids, particularly glycosylated or highly substituted forms like this compound, are not commercially available as reference standards, complicating their unequivocal identification and quantification.

Future Directions: The future of flavonoid analysis lies in the development and application of more sophisticated and integrated analytical workflows.

Hyphenated Techniques: The coupling of multidimensional chromatography (e.g., LCxLC) with HRMS will provide enhanced peak capacity and resolution for analyzing extremely complex samples.

Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size, shape, and charge, providing an additional dimension of separation that can resolve isomeric compounds that are indistinguishable by chromatography and mass spectrometry alone.

Advanced Data Processing: The development of more sophisticated bioinformatics tools and databases is crucial for processing the large and complex datasets generated by untargeted metabolomics, aiding in the rapid and accurate annotation of known and unknown flavonoids nih.govnih.gov.

Green Extraction and Analysis: There is a growing trend towards developing environmentally friendly methods for flavonoid extraction and analysis, minimizing solvent consumption and waste mdpi.com.

These advancements will continue to improve our ability to comprehensively characterize complex mixtures of flavonoids, facilitating a deeper understanding of their role in plant biology and human health.

Future Research Trajectories and Unexplored Mechanistic Insights

Elucidation of Novel Molecular Targets and Signaling Pathways Beyond Current Knowledge

Current knowledge of the molecular interactions of many polymethoxyflavones (PMFs) is still developing. For 4',5,6,7,8-Pentahydroxy-3-methoxyflavone, the landscape of its direct molecular targets and the signaling cascades it modulates is particularly sparse, presenting a significant area for future investigation. Research on structurally similar flavonoids suggests that its effects likely extend beyond commonly identified pathways.

Future studies should aim to identify novel protein targets. For instance, research on 5,6,3',4'-tetrahydroxy-7-methoxyflavone has demonstrated its ability to inhibit the chymotrypsin-like, caspase-like, and trypsin-like activities of the 26S proteasome, indicating that proteasome inhibition is a promising avenue for exploration. nih.gov The antitumor effects of other related PMFs have been linked to the PI3K/Akt signaling pathway, which regulates cell proliferation and apoptosis. nih.gov Specifically, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone has been shown to decrease the expression of PI3K and phosphorylated Akt (p-Akt), suggesting this pathway is a viable research target for this compound. nih.gov

Furthermore, the neurotrophic effects of related compounds have been traced to the cAMP/PKA/CREB pathway. nih.govplos.org Studies on 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone revealed it can increase intracellular cAMP levels and PKA activity, leading to the phosphorylation of the CREB and subsequent neurite outgrowth. nih.govplos.org Investigating whether this compound can engage similar neurotrophic pathways is a logical next step. Other key inflammatory and cell survival pathways that warrant investigation, based on findings for analogous compounds, include those mediated by NF-κB, STAT3, and MAP kinases (ERK1/2, p38). nih.gov

Table 1: Potential Novel Molecular Targets and Signaling Pathways for Future Investigation

Potential Target/Pathway Rationale Based on Structurally Similar Flavonoids Potential Downstream Effects
26S Proteasome 5,6,3',4'-Tetrahydroxy-7-methoxyflavone inhibits proteasome activity. nih.gov Regulation of protein turnover, cell cycle control, apoptosis.
PI3K/Akt Signaling 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone induces apoptosis in cancer cells by targeting this pathway. nih.gov Inhibition of cell proliferation, induction of apoptosis.
cAMP/PKA/CREB Pathway 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone promotes neurite outgrowth via this pathway. nih.govplos.org Neurotrophic and neuroprotective effects.
NF-κB Signaling Pre-treatment with 5-OH-HxMF reduces TPA-induced nuclear translocation of NF-κB. nih.gov Anti-inflammatory effects, modulation of immune responses.

Application of Omics Technologies (e.g., Proteomics, Transcriptomics, Metabolomics) in Mechanistic Studies

To achieve a holistic understanding of the biological impact of this compound, the application of "omics" technologies is indispensable. These high-throughput methods can provide an unbiased, system-wide view of the molecular changes induced by the compound, revealing novel mechanisms and biomarkers.

Transcriptomics: RNA sequencing (RNA-Seq) can be employed to analyze the global changes in gene expression in cells or tissues upon treatment with the compound. This approach can identify entire pathways that are up- or down-regulated, offering clues to its mechanism of action. For example, combined transcriptomic and metabolomic analyses have been effectively used to elucidate flavonoid biosynthesis pathways in plants, identifying differentially expressed genes encoding key enzymes. nih.gov This same approach can map the cellular response to exogenous application of the flavonoid.

Proteomics: Quantitative proteomics can identify and quantify thousands of proteins, providing a direct snapshot of the cellular machinery. This can reveal changes in the expression of target proteins, signaling pathway components, and downstream effectors that are not apparent at the transcript level. This would be crucial for validating targets suggested by transcriptomic data and for discovering post-translational modifications induced by the compound.

Metabolomics: Untargeted metabolomic profiling can detect and quantify a wide range of small-molecule metabolites in biological samples. nih.gov This is vital for understanding how this compound affects cellular metabolism and for identifying biomarkers of its activity. nih.gov Studies have successfully used metabolomics to profile flavonoid composition in plants and to identify metabolic perturbations in disease models, demonstrating the power of this technology. nih.govnih.gov

Table 2: Application of Omics Technologies for Mechanistic Elucidation

Omics Technology Research Application Expected Outcomes
Transcriptomics Identify differential gene expression in treated vs. untreated cells. Identification of regulated signaling pathways and gene networks.
Proteomics Quantify changes in protein expression and post-translational modifications. Validation of gene expression data; discovery of novel protein targets and signaling nodes.
Metabolomics Profile changes in endogenous small-molecule metabolites. Understanding of metabolic reprogramming; identification of biomarkers of exposure and effect.

| Integrative Omics | Combine data from transcriptomics, proteomics, and metabolomics. | A comprehensive, multi-layered model of the compound's mechanism of action. nih.gov |

Advanced Computational Modeling and Rational Drug Design Based on Comprehensive SAR Data

As more experimental data on the biological activities of this compound and its analogs become available, computational modeling will become an invaluable tool for accelerating drug discovery and development.

Initially, molecular docking studies can be used to predict the binding modes of this flavonoid with potential protein targets identified through omics or other screening methods. researchgate.net Such computational studies can help prioritize targets for experimental validation and provide insights into the specific molecular interactions—such as hydrogen bonds and hydrophobic interactions—that govern binding affinity and specificity.

Once a sufficient amount of structure-activity relationship (SAR) data is accumulated, quantitative structure-activity relationship (QSAR) models can be developed. These models mathematically correlate the structural features of a series of compounds with their biological activity, enabling the prediction of the activity of novel, untested analogs.

This computational workflow forms the basis of rational drug design. nih.gov By understanding the key structural determinants for activity, researchers can computationally design and screen new derivatives of this compound with potentially enhanced potency, selectivity, or improved pharmacokinetic properties before committing to chemical synthesis. researchgate.net This iterative cycle of computational design, synthesis, and experimental testing can significantly streamline the optimization of this natural product into a lead therapeutic compound.

Exploration of Synergistic Effects with Other Phytochemicals or Conventional Therapeutic Agents

A highly promising area of future research is the investigation of the synergistic effects of this compound. Synergy, where the combined effect of two or more agents is greater than the sum of their individual effects, can lead to more effective therapeutic strategies, potentially at lower concentrations, thereby reducing off-target effects. nih.gov

Combination with Conventional Chemotherapeutics: Many flavonoids have been shown to enhance the efficacy of conventional anticancer drugs. nih.gov For example, certain polymethoxyflavones sensitize non-small cell lung cancer cells to cisplatin. caymanchem.com Future studies should explore whether this compound can act synergistically with agents like paclitaxel, doxorubicin, or platinum-based drugs. nih.gov The mechanisms could involve increasing drug accumulation in cancer cells, sensitizing cells to apoptosis, or inhibiting drug resistance pathways. nih.gov

Combination with Other Phytochemicals: Nature often employs mixtures of compounds to achieve a biological effect. Combining this compound with other flavonoids or phytochemicals could lead to enhanced bioactivity. For instance, one study found that the combination of two different flavonoids, 5,6,3',4'-tetrahydroxy-7-methoxyflavone and 5,6,4'-trihydroxy-7,3'-dimethoxyflavone, increased the inhibitory effect on 26S proteasome activity. nih.gov Investigating combinations with other citrus flavonoids like nobiletin or hesperidin could uncover potent synergistic pairings.

Table 3: Potential Synergistic Combinations for Future Investigation

Combination Class Example Agents Potential Therapeutic Area Rationale/Hypothesized Mechanism
Conventional Chemotherapy Paclitaxel, Cisplatin, Doxorubicin Oncology Increased cytotoxicity, sensitization of resistant cells, inhibition of efflux pumps. nih.govcaymanchem.com
Other Flavonoids Nobiletin, Hesperidin, Quercetin Oncology, Inflammation Complementary mechanisms of action, enhanced target inhibition (e.g., proteasome). nih.gov

| Other Phytochemicals | Curcumin, Resveratrol, EGCG | Neuroprotection, Oncology | Multi-target effects on diverse signaling pathways (e.g., NF-κB, PI3K/Akt). |

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating and purifying 4',5,6,7,8-Pentahydroxy-3-methoxyflavone from natural sources?

  • Methodological Answer :

  • Extraction : Use polar solvents like methanol or ethanol for initial extraction from plant matrices. Sequential solvent partitioning (e.g., ethyl acetate and water) can enrich flavonoid content .
  • Purification : Employ column chromatography with silica gel or Sephadex LH-20, followed by preparative HPLC using a C18 reverse-phase column. Monitor purity via TLC (silica gel GF254, solvent system: chloroform-methanol-water) .
  • Validation : Confirm purity using high-resolution mass spectrometry (HRMS) and NMR (¹H and ¹³C) to distinguish from structurally similar methoxyflavones (e.g., 5,6-dihydroxy-3,7,3',4'-tetramethoxyflavone) .

Q. How can researchers characterize the structural features of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • NMR : Assign hydroxyl and methoxy groups using ¹H NMR (δ 3.8–4.0 ppm for methoxy protons) and 2D experiments (COSY, HSQC) to resolve overlapping signals in polyhydroxylated flavones .
  • MS : Use HRMS (ESI⁺ or ESI⁻) to confirm molecular formula (e.g., [M+H]⁺ or [M-H]⁻ ions). Fragmentation patterns in MS/MS can differentiate positional isomers .
  • X-ray Crystallography : If crystalline, resolve the 3D structure to confirm hydroxyl/methoxy substitution patterns .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer :

  • Storage : Store at -20°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent oxidation. Use desiccants to minimize hygroscopic degradation .
  • Decomposition Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products (e.g., demethylation or hydroxylation byproducts) .

Q. How can solubility and partition coefficients be experimentally determined for this compound?

  • Methodological Answer :

  • Solubility : Use the shake-flask method in buffers (pH 1.2–7.4) and organic solvents. Quantify via UV-Vis spectrophotometry at λmax ~350 nm (typical for flavones) .
  • LogP : Determine octanol-water partition coefficients using HPLC retention time correlation or experimental partitioning .

Advanced Research Questions

Q. What experimental models are suitable for investigating the bioactivity of this compound?

  • Methodological Answer :

  • In Vitro : Use LPS-induced RAW 264.7 macrophages to assess anti-inflammatory activity (e.g., TNF-α/IL-6 inhibition). Compare with structurally related compounds like 5,6-dihydroxy-3,7,3',4'-tetramethoxyflavone .
  • In Vivo : Alloxan-induced diabetic rodent models can evaluate hypoglycemic effects. Measure pancreatic β-cell regeneration via histopathology and insulin immunohistochemistry .
  • Mechanistic Studies : Employ Western blotting (e.g., NF-κB, MAPK pathways) or siRNA knockdown to identify molecular targets .

Q. How can contradictory data on the compound’s bioactivity be resolved across studies?

  • Methodological Answer :

  • Source Variability : Standardize plant material (geography, harvest season) and extraction protocols to minimize phytochemical variability .
  • Dose-Response Curves : Use a wide concentration range (nM–μM) to account for biphasic effects. Validate findings with orthogonal assays (e.g., fluorescence-based vs. ELISA for cytokine quantification) .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., PRISMA guidelines) to identify confounding variables (e.g., cell line specificity) .

Q. What advanced analytical techniques optimize quantification in complex matrices?

  • Methodological Answer :

  • LC-MS/MS : Use a triple quadrupole MS with MRM mode for high sensitivity (LOD ~0.1 ng/mL). Optimize ionization parameters (e.g., capillary voltage, collision energy) to enhance signal-to-noise ratios .
  • Derivatization : Improve chromatographic resolution by derivatizing hydroxyl groups with trimethylsilyl (TMS) or acetyl groups. Compare retention times with synthetic standards .

Q. How can researchers address the lack of toxicological data for this compound?

  • Methodological Answer :

  • Acute Toxicity : Perform OECD Guideline 423 assays in rodents, monitoring mortality, organ weight, and histopathology over 14 days .
  • Genotoxicity : Use Ames tests (bacterial reverse mutation) and micronucleus assays in mammalian cells to assess mutagenic potential .
  • Chronic Exposure : Conduct 90-day subchronic toxicity studies with biochemical markers (e.g., liver/kidney function tests) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.